molecular formula C21H20N2O3S B12025430 (2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 617696-90-9

(2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B12025430
CAS No.: 617696-90-9
M. Wt: 380.5 g/mol
InChI Key: SOZGPVZLHJVJFL-ODLFYWEKSA-N
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Description

(2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, and a benzylidene group substituted with isobutoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutoxy-3-methoxybenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized with a thioamide to form the final thiazolobenzimidazole structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the reduced form of the benzylidene group.

Scientific Research Applications

(2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolobenzimidazoles: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups substituted with various functional groups.

Uniqueness

(2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

617696-90-9

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

(2Z)-2-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C21H20N2O3S/c1-13(2)12-26-17-9-8-14(10-18(17)25-3)11-19-20(24)23-16-7-5-4-6-15(16)22-21(23)27-19/h4-11,13H,12H2,1-3H3/b19-11-

InChI Key

SOZGPVZLHJVJFL-ODLFYWEKSA-N

Isomeric SMILES

CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC

Origin of Product

United States

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